molecular formula C9H6ClF3O2 B1444555 3-Methoxy-4-(trifluoromethyl)benzoyl chloride CAS No. 1261571-92-9

3-Methoxy-4-(trifluoromethyl)benzoyl chloride

Cat. No. B1444555
CAS RN: 1261571-92-9
M. Wt: 238.59 g/mol
InChI Key: RDTSCEWYAIWTQO-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)benzoyl chloride is a clear light yellow liquid . It has a molecular formula of C9H6ClF3O2 .


Synthesis Analysis

This compound has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo . It undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is represented by the SMILES string FC(F)(F)C1=C(OC)C=CC(C(Cl)=O)=C1 . The InChI key for this compound is PBKYPTQBAQQVPT-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned earlier, 3-Methoxy-4-(trifluoromethyl)benzoyl chloride undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid .


Physical And Chemical Properties Analysis

3-Methoxy-4-(trifluoromethyl)benzoyl chloride is a clear light yellow liquid . It has a molecular weight of 238.59 .

Scientific Research Applications

Pharmaceutical Research

3-Methoxy-4-(trifluoromethyl)benzoyl chloride: is a valuable intermediate in pharmaceutical research. It is utilized in the synthesis of various pharmacologically active compounds. For instance, it can be used to create intermediates for the development of novel anti-inflammatory agents or as a precursor in the synthesis of complex molecules designed to interact with specific biological targets .

Material Science

In material science, this compound serves as a precursor for the synthesis of advanced materials. Its ability to introduce trifluoromethyl groups into other molecules is particularly useful in creating polymers with enhanced thermal stability and chemical resistance, which are desirable properties in high-performance materials .

Organic Synthesis

3-Methoxy-4-(trifluoromethyl)benzoyl chloride: plays a crucial role in organic synthesis. It is employed in various coupling reactions and can act as an acylating agent to introduce the trifluoromethylated phenyl group into organic substrates. This is instrumental in diversifying molecular structures and enhancing the physical properties of organic compounds .

Agrochemicals

The compound is used in the synthesis of agrochemicals. Its derivatives can be formulated into pesticides and herbicides. The trifluoromethyl group often imparts increased biological activity and environmental stability to these agrochemical products .

Dyestuff Industry

In the dyestuff industry, 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is used to synthesize dyes and pigments. The introduction of the trifluoromethyl group can lead to dyes with improved lightfastness and color stability, which are important attributes for industrial dyes used in textiles and inks .

Analytical Chemistry

This chemical serves as a reagent in analytical chemistry, particularly in chromatographic methods where it is used to modify other compounds, enhancing their detectability and resolution during analysis. It can also be used to create standards and reference materials for calibration purposes .

Biochemistry

In biochemistry, the compound can be used to modify peptides and proteins, thereby altering their properties and functions. This can be particularly useful in studying protein interactions and dynamics, as well as in developing biochemical assays .

Environmental Science

3-Methoxy-4-(trifluoromethyl)benzoyl chloride: may also find applications in environmental science. For example, it can be used in the synthesis of fluorinated compounds that are studied for their environmental impact, biodegradability, and potential as alternative refrigerants with lower global warming potential .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-4-5(8(10)14)2-3-6(7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTSCEWYAIWTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(trifluoromethyl)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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